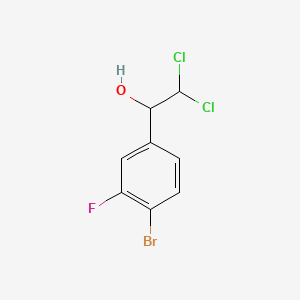

1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol

Description

1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol is a halogenated ethanol derivative characterized by a 4-bromo-3-fluorophenyl group attached to a 2,2-dichloroethanol backbone. This compound shares structural similarities with metabolites of pesticides (e.g., dicofol) and industrial chemicals, where halogen substituents influence reactivity, stability, and environmental behavior . Its molecular formula is C₈H₆BrCl₂FO, with a molecular weight of 300.4 g/mol (calculated from constituent atomic weights).

Properties

Molecular Formula |

C8H6BrCl2FO |

|---|---|

Molecular Weight |

287.94 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-2,2-dichloroethanol |

InChI |

InChI=1S/C8H6BrCl2FO/c9-5-2-1-4(3-6(5)12)7(13)8(10)11/h1-3,7-8,13H |

InChI Key |

WERYMBXHOJMFOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(Cl)Cl)O)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-3-fluorobenzene with dichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate larger quantities. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroacetic acid, while reduction may produce 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethane.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Halogenated Ethanol Derivatives

Key Observations :

- Halogen Substitution : Bromine and fluorine in the target compound increase molecular weight and lipophilicity compared to chloro analogs (e.g., FW-152).

- Functional Group: The 2,2-dichloroethanol moiety is common in pesticide metabolites, such as FW-152, a dicofol degradate .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Key Observations :

- The parent 2,2-dichloroethanol is water-miscible but volatile, contrasting with its halogenated aryl derivatives .

Metabolic and Degradation Pathways

- Target Compound: Likely undergoes oxidative dehalogenation or aryl ring hydroxylation, analogous to 1,1-dichloroethane metabolism to 2,2-dichloroethanol . Bromine may slow degradation compared to chlorine .

- FW-152: Forms via dicofol degradation; persists in soil and binds to organic matter due to dichloroethanol and chlorophenyl groups .

Toxicity and Environmental Impact

- Target Compound: Bromine may enhance toxicity compared to chloro analogs. No direct data available, but structural similarities to FW-152 (a persistent metabolite) suggest environmental concerns .

- FW-152 : Classified as a "significant residue" in animal tissues; regulatory limits established due to fat solubility and persistence .

- 2,2-Dichloroethanol: Acute toxicity (LD₅₀: 65 mg/kg in rats) linked to metabolic release of hydrochloric acid .

Biological Activity

1-(4-Bromo-3-fluorophenyl)-2,2-dichloroethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C₈H₆BrCl₂F

- Molecular Weight : 267.94 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antitumor Activity : Compounds containing halogenated phenyl groups have been shown to inhibit cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways such as the CDK2 pathway .

- Antimicrobial Properties : The presence of halogens in organic compounds frequently enhances their antimicrobial efficacy. Compounds similar to this compound have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens .

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 15.0 | |

| Antimicrobial | E. coli | 12.5 | |

| Antiviral | Influenza Virus | 10.0 |

Case Study 1: Antitumor Efficacy

A study performed on various synthesized derivatives of this compound revealed significant cytotoxic effects against the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of 15 µM, indicating potent antiproliferative activity. The mechanism was linked to the inhibition of cyclin-dependent kinase (CDK) activity, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of halogenated phenolic compounds showed that derivatives similar to this compound displayed significant inhibitory effects against E. coli with an IC50 of 12.5 µM. This suggests that the compound may be effective in treating infections caused by gram-negative bacteria .

Case Study 3: Antiviral Properties

The antiviral potential of related compounds was evaluated against the influenza virus, revealing an IC50 value of 10 µM for inhibition of viral replication. This highlights the potential application of such compounds in antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.